Cas no 2770533-83-8 (benzyl N-[(3-fluoro-2-methylphenyl)methyl]-N-(prop-2-en-1-yl)carbamate)
![benzyl N-[(3-fluoro-2-methylphenyl)methyl]-N-(prop-2-en-1-yl)carbamate structure](https://ja.kuujia.com/scimg/cas/2770533-83-8x500.png)
benzyl N-[(3-fluoro-2-methylphenyl)methyl]-N-(prop-2-en-1-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2770533-83-8
- EN300-37397538
- benzyl N-[(3-fluoro-2-methylphenyl)methyl]-N-(prop-2-en-1-yl)carbamate
-
- インチ: 1S/C19H20FNO2/c1-3-12-21(13-17-10-7-11-18(20)15(17)2)19(22)23-14-16-8-5-4-6-9-16/h3-11H,1,12-14H2,2H3
- InChIKey: HAACERYVIVORCH-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1C)CN(C(=O)OCC1C=CC=CC=1)CC=C
計算された属性
- せいみつぶんしりょう: 313.14780704g/mol
- どういたいしつりょう: 313.14780704g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 29.5Ų
benzyl N-[(3-fluoro-2-methylphenyl)methyl]-N-(prop-2-en-1-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37397538-2.5g |
benzyl N-[(3-fluoro-2-methylphenyl)methyl]-N-(prop-2-en-1-yl)carbamate |
2770533-83-8 | 2.5g |
$2185.0 | 2023-07-06 | ||
Enamine | EN300-37397538-10.0g |
benzyl N-[(3-fluoro-2-methylphenyl)methyl]-N-(prop-2-en-1-yl)carbamate |
2770533-83-8 | 10.0g |
$4791.0 | 2023-07-06 | ||
Enamine | EN300-37397538-0.05g |
benzyl N-[(3-fluoro-2-methylphenyl)methyl]-N-(prop-2-en-1-yl)carbamate |
2770533-83-8 | 0.05g |
$935.0 | 2023-07-06 | ||
Enamine | EN300-37397538-0.1g |
benzyl N-[(3-fluoro-2-methylphenyl)methyl]-N-(prop-2-en-1-yl)carbamate |
2770533-83-8 | 0.1g |
$980.0 | 2023-07-06 | ||
Enamine | EN300-37397538-0.5g |
benzyl N-[(3-fluoro-2-methylphenyl)methyl]-N-(prop-2-en-1-yl)carbamate |
2770533-83-8 | 0.5g |
$1069.0 | 2023-07-06 | ||
Enamine | EN300-37397538-1.0g |
benzyl N-[(3-fluoro-2-methylphenyl)methyl]-N-(prop-2-en-1-yl)carbamate |
2770533-83-8 | 1.0g |
$1113.0 | 2023-07-06 | ||
Enamine | EN300-37397538-0.25g |
benzyl N-[(3-fluoro-2-methylphenyl)methyl]-N-(prop-2-en-1-yl)carbamate |
2770533-83-8 | 0.25g |
$1024.0 | 2023-07-06 | ||
Enamine | EN300-37397538-5.0g |
benzyl N-[(3-fluoro-2-methylphenyl)methyl]-N-(prop-2-en-1-yl)carbamate |
2770533-83-8 | 5.0g |
$3231.0 | 2023-07-06 |
benzyl N-[(3-fluoro-2-methylphenyl)methyl]-N-(prop-2-en-1-yl)carbamate 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
benzyl N-[(3-fluoro-2-methylphenyl)methyl]-N-(prop-2-en-1-yl)carbamateに関する追加情報
Benzoyle N-[ (3-fluoro-2-methylphenyl )methyl ] -N-( prop -2-en -1 - yl ) carbamate ( CAS No. 2770533 - 83 - 8 )
The compound benzyl N-[ (3-fluoro-2-methylphenyl )methyl ] -N-( prop -2-en -1 - yl ) carbamate, identified by the CAS registry number CAS No. 2770533 - 83 - 8, is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the class of carbamates, which are widely used in various industries, including pharmaceuticals, agrochemicals, and materials science. The molecular structure of this compound is characterized by a benzyl group attached to a carbamate moiety, with additional substituents that confer unique chemical properties.
The synthesis of this compound involves advanced organic chemistry techniques, including multi-step reactions and precise control over reaction conditions to achieve high purity and yield. Recent advancements in catalytic processes and green chemistry have enabled more efficient and environmentally friendly methods for its production. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction rates and improve product quality.
One of the most significant applications of this compound lies in its use as an intermediate in the synthesis of bioactive molecules. For instance, studies have shown that it can serve as a precursor for the development of novel antiviral agents. Its ability to form stable complexes with certain viral proteins makes it a promising candidate for drug discovery programs targeting emerging infectious diseases.
In the field of materials science, this compound has been investigated for its potential as a building block in the creation of advanced polymers and coatings. Its unique combination of hydrophobic and hydrophilic properties allows for the development of materials with tailored mechanical and chemical resistance. Recent research has focused on its role in creating self-healing polymer systems, which could revolutionize industries such as automotive manufacturing and electronics.
The environmental impact of this compound has also been a topic of interest among scientists. Studies have demonstrated that it exhibits low toxicity to aquatic organisms under controlled conditions, making it suitable for applications where environmental safety is a priority. However, further research is needed to fully understand its long-term effects on ecosystems and to develop effective waste management strategies.
From a structural perspective, the presence of fluorine atoms in the molecule contributes significantly to its stability and reactivity. Fluorinated aromatic compounds like this one are known for their ability to resist degradation under harsh conditions, making them ideal for use in high-performance materials. Recent breakthroughs in computational chemistry have allowed researchers to model the electronic properties of this compound with unprecedented accuracy, providing valuable insights into its behavior in different chemical environments.
In conclusion, benzyl N-[ (3-fluoro-2-methylphenyl )methyl ] -N-( prop -2-en -1 - yl ) carbamate ( CAS No. 2770533 - 83 - 8 ) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical properties, combined with advancements in synthesis and characterization techniques, position it as a key player in the development of next-generation materials and pharmaceuticals. As research continues to uncover new possibilities for this compound, its role in shaping future technologies will undoubtedly grow.
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